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Compound of Interest

Compound Name: F9170

Cat. No.: B12363528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
F9170 is a 15-amino acid amphipathic peptide derived from the cytoplasmic region of the HIV-1

envelope glycoprotein, gp41.[1] This peptide has demonstrated potent anti-HIV activity by

inactivating virions and inducing necrosis in infected cells, making it a significant candidate for

drug development.[2] It is characterized by its sequence (H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-

Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH) and a molecular weight of 1983.26 Da.[1] Effective research

and development of F9170 necessitate robust and reproducible methods for its chemical

synthesis and subsequent purification.

This document provides detailed protocols for the synthesis of F9170 using Fmoc-based Solid-

Phase Peptide Synthesis (SPPS), its purification via Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC), and its characterization by mass spectrometry.

F9170 Peptide: Key Data
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Parameter Value Reference

Amino Acid Sequence

H-Gly-Trp-Glu-Ala-Leu-Lys-

Tyr-Leu-Trp-Asn-Leu-Leu-Gln-

Tyr-Trp-OH

[1]

Length 15 Amino Acids [1]

Molecular Formula C₁₀₀H₁₃₅N₂₁O₂₂

Molecular Weight 1983.26 Da

Purity (Post-Purification) >95%

Section 1: F9170 Peptide Synthesis via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic

peptides. The Fmoc/tBu strategy offers mild reaction conditions, making it the preferred

approach for many peptide syntheses. The peptide is assembled on an insoluble resin support,

and excess reagents are removed by simple washing and filtration steps.
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Caption: Workflow for F9170 synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS).
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Experimental Protocol: Manual Fmoc-SPPS of F9170
This protocol is designed for a 0.1 mmol synthesis scale.

1. Materials and Reagents:

Resin: Rink Amide resin (for C-terminal amide, if desired) or pre-loaded Fmoc-Trp(Boc)-

Wang resin. For this protocol, we will use a pre-loaded Wang resin.

Solvents: HPLC-grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Amino Acids: Fmoc-protected amino acids with side-chain protection: Fmoc-Trp(Boc)-OH,

Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-

Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gly-OH.

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane

(TIS).

Precipitation: Cold diethyl ether.

2. Synthesis Cycle:

Resin Preparation:

Place 0.1 mmol of Fmoc-Trp(Boc)-Wang resin in a peptide synthesis vessel.

Swell the resin in DMF (10 mL/g of resin) for 30 minutes with gentle agitation. Drain the

DMF.

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.
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Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes.

Wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling (for the next amino acid, Fmoc-Tyr(tBu)-OH):

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8

eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

Add the activated amino acid solution to the resin.

Agitate for 1-2 hours at room temperature.

Wash the resin with DMF (5 x 10 mL).

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

Chain Elongation:

Repeat steps 2 and 3 for each subsequent amino acid in the F9170 sequence in reverse

order (Gln, Leu, Leu, Asn, Trp, Leu, Tyr, Lys, Leu, Ala, Glu, Trp, Gly).

3. Cleavage and Deprotection:

After the final amino acid (Gly) is coupled, perform a final Fmoc deprotection (Step 2).

Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

Gently agitate at room temperature for 2-3 hours.

Filter the resin and collect the TFA solution containing the cleaved peptide.

Concentrate the TFA solution under a stream of nitrogen.

Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold

diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

Dry the crude peptide pellet under vacuum.

Lyophilize the peptide from a water/acetonitrile mixture to obtain a fluffy white powder.

Reagent
Molar Equivalence (to
resin)

Purpose

Fmoc-Amino Acid 4 eq.
Building block for peptide

chain

HBTU 3.8 eq. Coupling activator

DIPEA 8 eq.
Base for activation and

coupling

Piperidine (20% in DMF) N/A Fmoc deprotection

TFA / H₂O / TIS (95:2.5:2.5) N/A
Cleavage from resin and side-

chain deprotection

Section 2: F9170 Peptide Purification via RP-HPLC
Due to the presence of several hydrophobic residues (Trp, Leu, Tyr), F9170 is an amphipathic

peptide. Reversed-Phase HPLC is the most effective method for its purification, separating the

target peptide from synthesis-related impurities based on hydrophobicity.

Purification Workflow Diagram
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Caption: Workflow for the purification and analysis of synthetic F9170 peptide.

Experimental Protocol: Preparative RP-HPLC
1. Materials and Equipment:

HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction

collector.

Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250

mm).

Mobile Phase A: 0.1% TFA in HPLC-grade water.

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

Sample: Lyophilized crude F9170 peptide.

2. Purification Procedure:

System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile

Phase B.

Sample Preparation: Dissolve the crude F9170 peptide in a minimal amount of Mobile Phase

A. If solubility is an issue due to hydrophobicity, a small amount of ACN or isopropanol can

be added. Centrifuge and filter the solution through a 0.45 µm filter to remove particulates.

Injection and Elution:

Inject the filtered sample onto the equilibrated column.

Run a linear gradient to elute the peptide. A shallow gradient is often effective for

separating closely related impurities.

Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and 280 nm

(for Trp and Tyr residues).

Fraction Collection: Collect fractions (e.g., 2-5 mL) corresponding to the main peak.
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3. Post-Purification Processing:

Purity Analysis: Analyze an aliquot of each collected fraction using analytical RP-HPLC-MS

to determine the purity and confirm the mass of the peptide.

Pooling: Combine the fractions that meet the desired purity threshold (e.g., >95%).

Lyophilization: Freeze the pooled fractions and lyophilize to remove the water/ACN/TFA

solvent, yielding the final purified F9170 peptide as a white, fluffy powder.

HPLC Parameter Preparative Conditions Analytical Conditions

Column
C18, 10 µm, 300 Å, 21.2 x 250

mm

C18, 5 µm, 300 Å, 4.6 x 250

mm

Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile

Flow Rate 15-20 mL/min 1.0 mL/min

Gradient 20-50% B over 40 minutes 20-50% B over 20 minutes

Detection UV at 220 nm & 280 nm UV at 214/220 nm

Sample Load 10-100 mg 10-50 µg

Section 3: Quality Control and Characterization
Final characterization is essential to confirm the identity and purity of the synthesized F9170
peptide.

Experimental Protocol: Mass Spectrometry
1. Objective: To confirm the molecular weight of the purified F9170 peptide. Mass spectrometry

is a primary method for verifying the identity of synthetic peptides.

2. Equipment and Reagents:

Mass Spectrometer: MALDI-TOF or LC-ESI-MS system.
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Sample: Purified, lyophilized F9170 peptide.

MALDI Matrix (if applicable): α-Cyano-4-hydroxycinnamic acid (CHCA).

3. Procedure (LC-ESI-MS):

Dissolve a small amount of the purified peptide in 50% ACN/water with 0.1% formic acid.

Infuse the sample directly or inject it into an LC-MS system.

Acquire the mass spectrum in positive ion mode.

Process the data to determine the monoisotopic or average mass. Compare the observed

mass with the calculated theoretical mass (1983.26 Da). Multiple charge states (e.g.,

[M+2H]²⁺, [M+3H]³⁺) will likely be observed.

Expected Result: The deconvoluted mass spectrum should show a major peak corresponding

to the theoretical molecular weight of F9170, confirming its successful synthesis and

purification. Purity is determined by the relative peak area of the main peptide in the analytical

HPLC chromatogram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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